molecular formula C8H8FN3 B13116973 5-fluoro-2-methyl-2H-indazol-3-amine

5-fluoro-2-methyl-2H-indazol-3-amine

Cat. No.: B13116973
M. Wt: 165.17 g/mol
InChI Key: GQLARKJVKMVFLS-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for 5-fluoro-2-methyl-2H-indazol-3-amine often utilize scalable and cost-effective synthetic routes. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to minimize byproducts and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

5-fluoro-2-methyl-2H-indazol-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound in the development of anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-2H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Lacks the fluorine and methyl groups, which may affect its biological activity.

    5-chloro-2-methyl-2H-indazol-3-amine: Similar structure but with a chlorine substituent instead of fluorine.

    2-methyl-2H-indazol-3-amine: Does not have the fluorine substituent.

Uniqueness

5-fluoro-2-methyl-2H-indazol-3-amine is unique due to the presence of both fluorine and methyl groups, which can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties make it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

5-fluoro-2-methylindazol-3-amine

InChI

InChI=1S/C8H8FN3/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,10H2,1H3

InChI Key

GQLARKJVKMVFLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)F)N

Origin of Product

United States

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